molecular formula C6H9ClN2O B1377892 4-Amino-1-methylpyridin-2(1H)-one hydrochloride CAS No. 1404373-78-9

4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Cat. No.: B1377892
CAS No.: 1404373-78-9
M. Wt: 160.6 g/mol
InChI Key: DQWKNROHCZYSEE-UHFFFAOYSA-N
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Description

4-Amino-1-methylpyridin-2(1H)-one hydrochloride is a chemical compound with a molecular formula of C6H8N2O·HCl. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-1-methylpyridin-2(1H)-one.

    Amination Reaction: The starting material undergoes an amination reaction with ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.

    Hydrochloride Formation: The resulting 4-Amino-1-methylpyridin-2(1H)-one is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing crystallization or recrystallization methods to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-1-methylpyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Interacting with cellular receptors to trigger biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A related compound with similar structural features but lacking the methyl group.

    1-Methyl-4-piperidone: Another derivative with a different functional group at the 4-position.

Uniqueness

4-Amino-1-methylpyridin-2(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-1-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-8-3-2-5(7)4-6(8)9;/h2-4H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWKNROHCZYSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404373-78-9
Record name 4-amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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